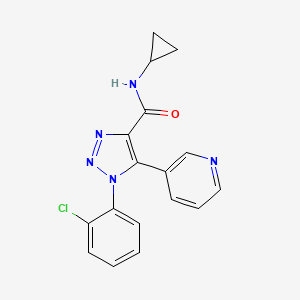

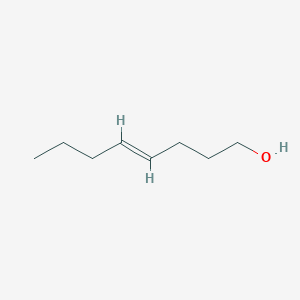

![molecular formula C19H22FN5O B2580538 3-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]piperidin-2-one CAS No. 2379951-66-1](/img/structure/B2580538.png)

3-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]piperidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been reported . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis

The molecular structure of “3-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]piperidin-2-one” consists of a piperidin-2-one ring attached to a piperazine ring, which is further connected to a phenylpyrimidin ring. The phenylpyrimidin ring contains a fluorine atom.Chemical Reactions Analysis

While specific chemical reactions involving “3-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]piperidin-2-one” are not available, similar compounds have been used in the synthesis of other molecules. For example, 1-(2-Pyrimidyl)piperazine has been used as a starting reagent for the synthesis of 3-{(4-(pyrimidin-2-yl)piperazin-1-yl)methyl}-1H-pyrrolo[2,3-b]pyridine .Aplicaciones Científicas De Investigación

Antiviral Activity

Indole derivatives, including UK-5099, have shown promise as antiviral agents. For instance:

- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives demonstrated potency against Coxsackie B4 virus .

Antitubercular Activity

UK-5099 has been investigated for its in vitro antitubercular activity. Researchers synthesized (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and indole. These compounds were evaluated against H37Ra MTB (Mycobacterium tuberculosis) and BCG (Mycobacterium bovis) , showing potential as antitubercular agents .

Parkinson’s Disease Research

Mutations associated with increased leucine-rich repeat kinase 2 (LRRK2) activity are linked to Parkinson’s disease. Researchers synthesized 4-(6-fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine (FIPM) , a novel compound labeled with fluorine-18 (18F). This compound is being explored for positron emission tomography (PET) imaging in Parkinson’s disease research .

Urease Inhibition

Highly pathogenic bacteria rely on urease enzymes for colonization. Inhibiting urease can prevent ureolytic bacterial infections. While not directly studied for this purpose, UK-5099’s structural features may offer insights into urease inhibition .

Medicinal Chemistry

Indole derivatives serve as important scaffolds in medicinal chemistry. Their diverse biological activities make them valuable for drug development. UK-5099’s unique structure contributes to this potential .

Direcciones Futuras

The future directions for “3-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]piperidin-2-one” could involve further exploration of its potential therapeutic effects, given the interest in similar compounds for the treatment of conditions like schizophrenia . Additionally, further studies could focus on optimizing its synthesis and improving its yield .

Propiedades

IUPAC Name |

3-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]piperidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN5O/c20-16-17(14-5-2-1-3-6-14)22-13-23-18(16)25-11-9-24(10-12-25)15-7-4-8-21-19(15)26/h1-3,5-6,13,15H,4,7-12H2,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLJLLVPBGAZMGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)NC1)N2CCN(CC2)C3=NC=NC(=C3F)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]piperidin-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

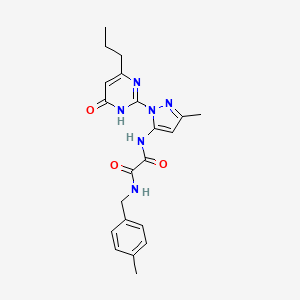

![2-(1,2-benzoxazol-3-yl)-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)acetamide](/img/structure/B2580459.png)

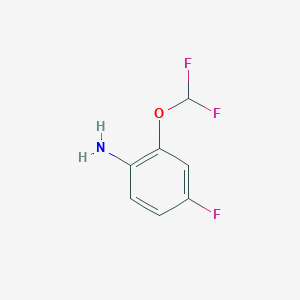

![N-(3-bromophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2580461.png)

![Ethyl 3-(4-fluorophenyl)-4-oxo-5-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2580465.png)

![N-mesityl-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2580471.png)

![3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}benzimidazo[1,2-c]quinazoline-6(5H)-thione](/img/structure/B2580476.png)

![Ethyl 4-((4-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2580477.png)